REACTION_CXSMILES
|
N#N.[SH2:3].[H][H].[CH:6]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[CH:7]1[C:6]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[S:3][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
H2S H2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S.[H][H]
|
Name
|
H2S H2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S.[H][H]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CC=CC=C1
|
Name
|
catalysts
|
Quantity
|
1.75 (± 0.25) g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
400 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
inserted into a horizontal quartz tube
|
Type
|
WAIT
|
Details
|
held there for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the catalyst cooled
|
Type
|
CUSTOM
|
Details
|
to 70° C.
|
Type
|
CUSTOM
|
Details
|
At room temperature, the quartz tube was removed
|
Type
|
CUSTOM
|
Details
|
the material transferred into a N2 purged glove box
|
Type
|
ADDITION
|
Details
|
100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin
|
Type
|
ADDITION
|
Details
|
was added to the autoclave
|
Type
|
TEMPERATURE
|
Details
|
the pressure was maintained at 3150 kPa
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 350° C. at 5-6 deg/min
|
Type
|
WAIT
|
Details
|
was converted or until 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
A small aliquot of product was removed every 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#N.[SH2:3].[H][H].[CH:6]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[CH:7]1[C:6]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[S:3][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
H2S H2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S.[H][H]
|
Name
|
H2S H2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S.[H][H]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CC=CC=C1
|
Name
|
catalysts
|
Quantity
|
1.75 (± 0.25) g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
400 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
inserted into a horizontal quartz tube
|
Type
|
WAIT
|
Details
|
held there for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the catalyst cooled
|
Type
|
CUSTOM
|
Details
|
to 70° C.
|
Type
|
CUSTOM
|
Details
|
At room temperature, the quartz tube was removed
|
Type
|
CUSTOM
|
Details
|
the material transferred into a N2 purged glove box
|
Type
|
ADDITION
|
Details
|
100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin
|
Type
|
ADDITION
|
Details
|
was added to the autoclave
|
Type
|
TEMPERATURE
|
Details
|
the pressure was maintained at 3150 kPa
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 350° C. at 5-6 deg/min
|
Type
|
WAIT
|
Details
|
was converted or until 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
A small aliquot of product was removed every 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |